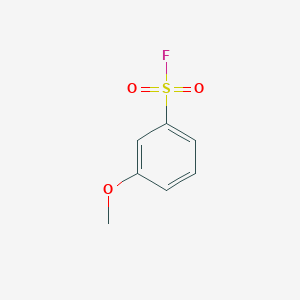
3-甲氧基苯磺酰氟
描述
3-Methoxybenzenesulfonyl fluoride is a chemical compound with the empirical formula C7H7FO3S . It is used in click chemistry reactions, where it serves as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .
Synthesis Analysis
Sulfonyl fluorides, such as 3-Methoxybenzenesulfonyl fluoride, have been synthesized using various methods. Some of these methods include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .Molecular Structure Analysis
The molecular structure of 3-Methoxybenzenesulfonyl fluoride consists of a benzene ring with a methoxy group (-OCH3) and a sulfonyl fluoride group (-SO2F) attached to it . The molecular weight of this compound is 190.19 g/mol .Chemical Reactions Analysis
3-Methoxybenzenesulfonyl fluoride is used in click chemistry reactions . These reactions are characterized by their high yields, mild reaction conditions, and the ability to tolerate a wide range of functional groups .Physical And Chemical Properties Analysis
3-Methoxybenzenesulfonyl fluoride is a liquid at room temperature . It has a refractive index of 1.5038 and a density of 1.3071 at 25 °C .科学研究应用
点击化学试剂
3-甲氧基苯磺酰氟是一种点击化学试剂 . 点击化学是一种化学合成类型,其特点是效率高、适用范围广,以及对所需产品的产率高。 它经常用于药物发现和材料科学领域 .
连接分子组装的连接体
3-甲氧基苯磺酰氟中的磺酰氟基团可以用作连接体,用于组装-SO2-连接的小分子与蛋白质或核酸 . 这种通过硫酸盐的新点击化学方法是使用酰胺和磷酸基团作为连接体的互补方法 .
荧光探针的合成
3-甲氧基苯磺酰氟可能用于荧光探针的合成 . 合成荧光探针是为了在生物学、化学或材料科学领域执行特定功能,例如检测分子、细胞或生物过程 .
生物学研究
鉴于其将小分子与蛋白质或核酸连接的能力,3-甲氧基苯磺酰氟可用于生物学研究以研究蛋白质功能、跟踪细胞过程和了解分子相互作用 .
药物发现
在药物发现领域,3-甲氧基苯磺酰氟可用于创建具有潜在治疗效果的新化合物 . 它连接分子的能力可以用来设计针对体内特定蛋白质或途径的药物 .
材料科学
在材料科学中,3-甲氧基苯磺酰氟可用于创建具有独特性能的新材料 . 例如,它可用于合成具有特定特性的聚合物,例如增强强度或改善生物相容性 .
作用机制
Target of Action
The primary target of 3-Methoxybenzenesulfonyl fluoride is proteins or nucleic acids . The sulfonyl fluoride motif of 3-Methoxybenzenesulfonyl fluoride can be used as a connector for the assembly of -SO2- linked small molecules with these targets .
Mode of Action
3-Methoxybenzenesulfonyl fluoride interacts with its targets, proteins or nucleic acids, by acting as a connector for the assembly of -SO2- linked small molecules . This interaction results in the formation of new compounds through a process known as click chemistry .
Biochemical Pathways
The biochemical pathways affected by 3-Methoxybenzenesulfonyl fluoride are those involving the assembly of -SO2- linked small molecules with proteins or nucleic acids
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 3-Methoxybenzenesulfonyl fluoride’s action are the formation of new compounds through the assembly of -SO2- linked small molecules with proteins or nucleic acids . The specific effects can vary depending on the proteins or nucleic acids involved and the nature of the small molecules that are linked.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxybenzenesulfonyl fluoride. For example, the compound’s liquid state at room temperature suggests that temperature could influence its stability and efficacy. Additionally, the pH of the environment could potentially affect the compound’s action, as the sulfonyl fluoride motif is known to be reactive
安全和危害
未来方向
生化分析
Biochemical Properties
3-Methoxybenzenesulfonyl fluoride plays a significant role in biochemical reactions by acting as a connector for the assembly of small molecules with proteins or nucleic acids. This compound interacts with enzymes, proteins, and other biomolecules through its sulfonyl fluoride motif. The sulfonyl fluoride group can form covalent bonds with nucleophiles, such as amino acids in proteins, leading to the formation of stable complexes . This interaction is crucial for the development of new biochemical tools and probes.
Cellular Effects
3-Methoxybenzenesulfonyl fluoride has various effects on different types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit enzymes involved in glycolysis, such as enolase, and phosphatases, leading to alterations in cellular energy production and metabolic flux . Additionally, it can affect protein synthesis and cell proliferation, depending on the concentration and exposure duration.
Molecular Mechanism
The molecular mechanism of 3-Methoxybenzenesulfonyl fluoride involves its ability to form covalent bonds with nucleophiles in biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, it can inhibit enolase in the glycolytic pathway, resulting in reduced energy production . Additionally, 3-Methoxybenzenesulfonyl fluoride can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methoxybenzenesulfonyl fluoride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-Methoxybenzenesulfonyl fluoride can result in persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Methoxybenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function by modulating enzyme activity and gene expression. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular apoptosis . The threshold effects observed in these studies highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-Methoxybenzenesulfonyl fluoride is involved in various metabolic pathways, including glycolysis and protein synthesis. It interacts with enzymes such as enolase and phosphatases, leading to changes in metabolic flux and metabolite levels . The compound can also affect the production of reactive oxygen species and the overall cellular redox state.
Transport and Distribution
Within cells and tissues, 3-Methoxybenzenesulfonyl fluoride is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, depending on its physicochemical properties and interactions with cellular components . This localization can influence its activity and function within the cell.
Subcellular Localization
The subcellular localization of 3-Methoxybenzenesulfonyl fluoride is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular function . This localization is crucial for its role in modulating enzyme activity and gene expression.
属性
IUPAC Name |
3-methoxybenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNAVGZAZZJBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-26-0 | |
| Record name | 882670-26-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[3-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398685.png)









